molecular formula C8H16N2OS B2431461 N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide CAS No. 1595579-30-8

N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide

Cat. No.: B2431461
CAS No.: 1595579-30-8
M. Wt: 188.29
InChI Key: DRAIKTQPQUDOAQ-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of carboxamides It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents such as carbodiimides (e.g., EDC$HCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid and facilitate the formation of the amide bond . Non-catalytic methods may involve direct reaction of the carboxylic acid with the amine under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H$_2$O$_2$) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH$_4$) or borane (BH$_3$) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . The pyrrolidine ring can also interact with biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a lactam structure.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation, that are not possible with other pyrrolidine derivatives .

Properties

IUPAC Name

N-(2-methylsulfanylethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-12-7-4-9-8(11)10-5-2-3-6-10/h2-7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAIKTQPQUDOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595579-30-8
Record name N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide
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